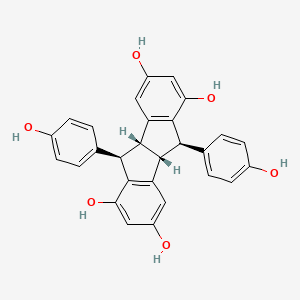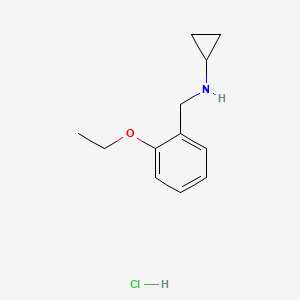
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride
Descripción general
Descripción
“N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride” is a chemical compound with the CAS Number: 1050214-65-7. Its molecular weight is 227.73 . The compound is a salt, with hydrochloride (HCl) being the counterion .
Molecular Structure Analysis
The InChI code for the compound is1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10 (12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H . This code represents the compound’s molecular structure. Physical And Chemical Properties Analysis
The compound is a salt with hydrochloride as the counterion .Aplicaciones Científicas De Investigación
Dopamine Blocking and Hypotensive Agent : 2,5-Bis(3,4-dimethoxybenzyl)cyclopentylamine hydrochloride, a related compound, has been synthesized and found effective as a dopamine antagonist, impacting the hypotensive effect of dopamine. It was observed to have a significant effect in the atropinized and phenoxybenzamine-treated dog model (Jarboe et al., 1978).
Cardiovascular Action : cis- and trans-2-(3,4-dimethoxybenzyl)cyclopentylamine hydrochlorides, structurally similar to the queried compound, show transient hypotensive effects and act as antagonists of dopamine-induced vasodepression in animal models (Teller & Jarboe, 1982).
Neuroprotective Effects : Compounds such as LY042826 and LY393615, which are related to N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride, have demonstrated significant neuroprotective effects against ischemia-induced brain injury in animal models. These findings suggest their potential as anti-ischemic agents (Hicks et al., 2000).
Cytotoxic Activity in Cancer Cells : N,N'-bis(2-hydroxybenzyl)-ethylenediamine dihydrochlorides and related compounds have shown cytotoxic activity against various cancer cell lines, indicating their potential for development into therapeutic agents (Musa, Badisa, & Latinwo, 2014).
Toxicokinetic Studies : Studies on NBOMe derivatives, which have structural similarities, provide insights into their metabolism and toxicological profiles. These studies are crucial for understanding drug-drug interactions and evaluating toxicological screening procedures (Richter et al., 2019).
Receptor Interaction Profiles : Investigation into the receptor binding profiles of NBOMe drugs and their effects on serotonergic and adrenergic receptors suggest strong hallucinogenic effects and potential stimulant properties (Rickli et al., 2015).
Pharmacokinetics and Drug Interaction Studies : Research on compounds like PF-04971729, a selective inhibitor of the sodium-dependent glucose cotransporter 2, sheds light on their pharmacokinetics and interaction with other drugs. Such studies help predict human pharmacokinetics and potential therapeutic effects (Kalgutkar et al., 2011).
Safety and Hazards
Propiedades
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-14-12-6-4-3-5-10(12)9-13-11-7-8-11;/h3-6,11,13H,2,7-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJGLNIBFFSGXBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2CC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Ethoxybenzyl)cyclopropanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



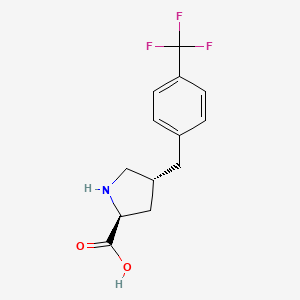
amine hydrochloride](/img/structure/B3078229.png)
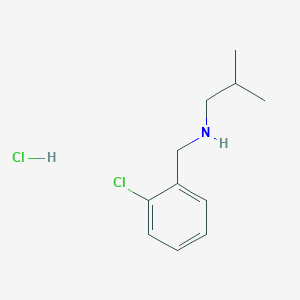

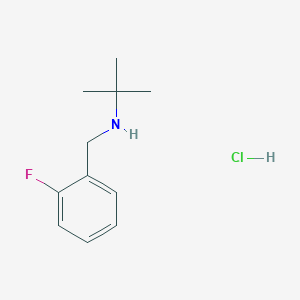
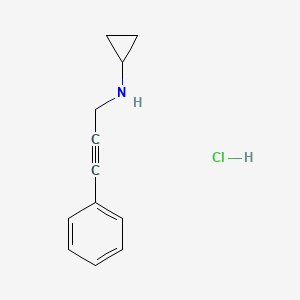
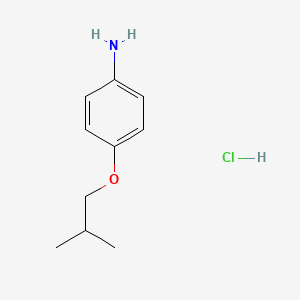

![5-[(2-Dimethylamino-ethylamino)-methyl]-1,3-dimethyl-1,3-dihydro-benzoimidazol-2-one dihydrochloride](/img/structure/B3078272.png)
![N-[(5-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078275.png)
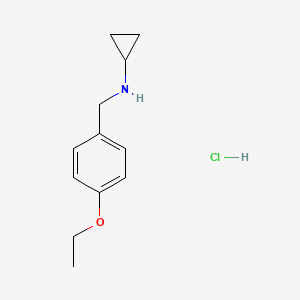
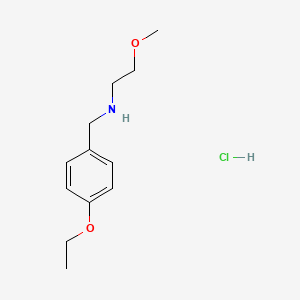
![N-[(3-Methyl-2-thienyl)methyl]cyclopropanamine hydrochloride](/img/structure/B3078291.png)
